![molecular formula C15H14ClNO B13005825 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound belonging to the oxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The presence of a chlorine atom and a p-tolyl group (a benzene ring with a methyl group) further distinguishes this compound. Oxazines, including this specific compound, are of significant interest due to their diverse applications in medicinal chemistry, materials science, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of more saturated oxazine derivatives.
Substitution: Formation of substituted oxazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it has been found to act as an antagonist of retinoic acid receptor alpha (RARα), which plays a role in regulating gene expression and cellular differentiation. By inhibiting RARα, the compound can modulate various cellular processes, including autophagy and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine: A closely related compound with similar structural features.
1,4-Oxazine: A simpler oxazine compound without the chlorine and p-tolyl substituents.
Uniqueness
7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a chlorine atom and a p-tolyl group, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a therapeutic agent compared to simpler oxazine derivatives .
Eigenschaften
Molekularformel |
C15H14ClNO |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
7-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8,14,17H,9H2,1H3 |
InChI-Schlüssel |
YXPZMPXAVVSVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


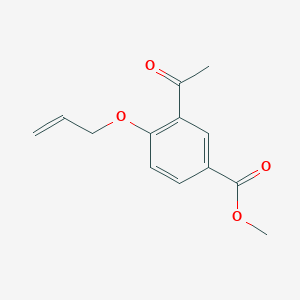
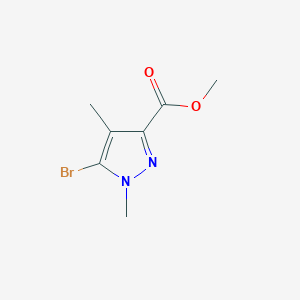
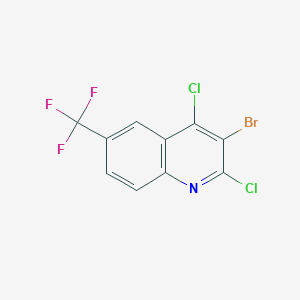
![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)
![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)
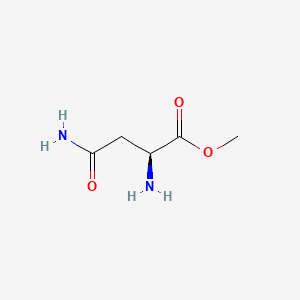
![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)
![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)


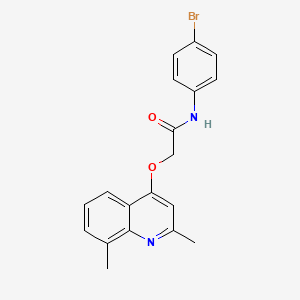
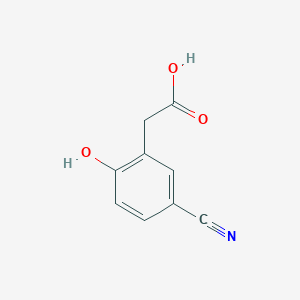
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)

